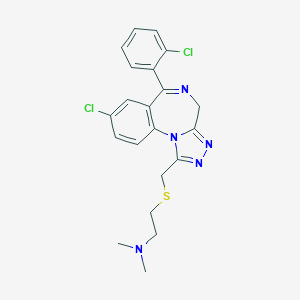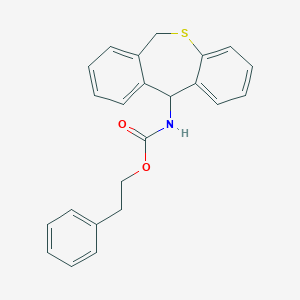
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate, also known as SKF-525A, is a synthetic compound with potential applications in scientific research.
Wirkmechanismus
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate works by binding to the heme group of the cytochrome P450 enzyme system, which is responsible for the metabolism of drugs in the liver. This binding prevents the metabolism of drugs, leading to an increase in their bioavailability.
Biochemical and Physiological Effects
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on the cytochrome P450 enzyme system, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in lab experiments is its high selectivity for the cytochrome P450 enzyme system. This selectivity allows researchers to study the effects of specific drugs on the liver metabolism without interference from other enzymes. However, one of the limitations of this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals.
Zukünftige Richtungen
There are several potential future directions for research on phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate. One area of research could focus on the development of new drugs that can be used in combination with this compound to increase the bioavailability of certain drugs. Another area of research could focus on the potential applications of this compound in the treatment of cancer and other diseases. Additionally, further research could be conducted to investigate the potential side effects and toxicity of this compound at different doses and in different animal models.
Conclusion
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is a synthetic compound with potential applications in scientific research. Its selective inhibition of the cytochrome P450 enzyme system makes it a useful tool for studying the metabolism of drugs in the liver. However, careful dosing and monitoring are required to ensure the safety of lab animals. There are several potential future directions for research on this compound, including the development of new drugs and the investigation of its potential applications in the treatment of cancer and other diseases.
Synthesemethoden
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is synthesized through the reaction of 2-chloroethyl phenyl sulfide with phenyl magnesium bromide, followed by the reaction with phosgene and ammonia. The yield of this synthesis method is generally high, and the purity of the final product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been widely used in scientific research as a selective inhibitor of the cytochrome P450 enzyme system. This compound has been shown to inhibit the metabolism of a wide range of drugs, including benzodiazepines, tricyclic antidepressants, and antipsychotics. This inhibition can lead to an increase in the bioavailability of these drugs, which can be beneficial in certain medical conditions.
Eigenschaften
CAS-Nummer |
74797-23-2 |
|---|---|
Produktname |
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate |
Molekularformel |
C23H21NO2S |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
2-phenylethyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |
InChI |
InChI=1S/C23H21NO2S/c25-23(26-15-14-17-8-2-1-3-9-17)24-22-19-11-5-4-10-18(19)16-27-21-13-7-6-12-20(21)22/h1-13,22H,14-16H2,(H,24,25) |
InChI-Schlüssel |
JPBRTGZURJUVDD-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)OCCC4=CC=CC=C4 |
Kanonische SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)OCCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



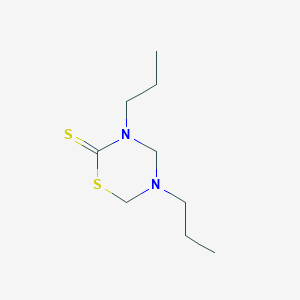

![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)

![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)

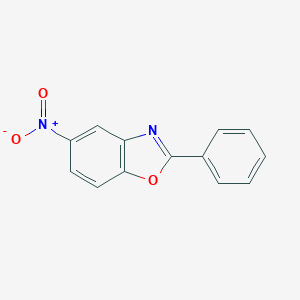
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)

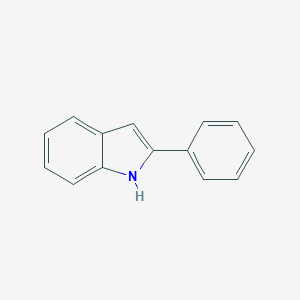
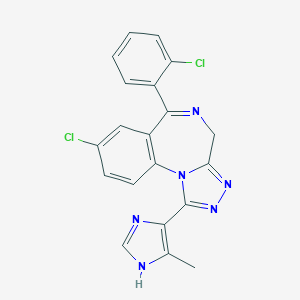
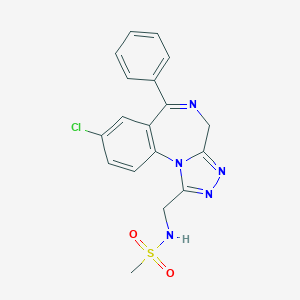
![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
